4-Chloro-6-methyl-5-propylpyrimidine

Description

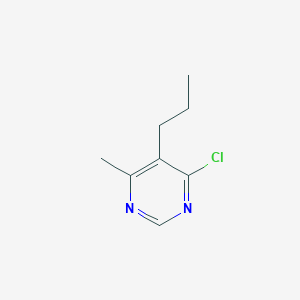

Structure

2D Structure

3D Structure

Properties

CAS No. |

691886-10-9 |

|---|---|

Molecular Formula |

C8H11ClN2 |

Molecular Weight |

170.64 g/mol |

IUPAC Name |

4-chloro-6-methyl-5-propylpyrimidine |

InChI |

InChI=1S/C8H11ClN2/c1-3-4-7-6(2)10-5-11-8(7)9/h5H,3-4H2,1-2H3 |

InChI Key |

VYEBMLWGSMNCMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=CN=C1Cl)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 4-Chloro-6-methyl-5-propylpyrimidine, a suite of NMR experiments is employed to assign the signals of the pyrimidine (B1678525) backbone and its substituents.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl and propyl groups, as well as the aromatic proton on the pyrimidine ring. The chemical shifts are influenced by the electronic effects of the chloro and nitrogen atoms.

Propyl Group: The propyl group will exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the pyrimidine ring.

Methyl Group: The methyl group attached to the pyrimidine ring will appear as a singlet.

Pyrimidine Ring Proton: The single proton on the pyrimidine ring will also appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbons. The carbons of the pyrimidine ring will resonate in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atoms and the chloro, methyl, and propyl substituents. The alkyl carbons of the methyl and propyl groups will appear in the upfield region of the spectrum. The substituent effects on the ¹³C chemical shifts of the pyrimidine ring are a key area of study in heterocyclic chemistry mdpi.com.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Pyrimidine-H | 8.5 - 9.0 | 150 - 160 | Singlet |

| C4-Cl | - | 155 - 165 | - |

| C6-CH₃ | - | 160 - 170 | - |

| C5-CH₂CH₂CH₃ | - | 125 - 135 | - |

| C6-CH₃ | 2.4 - 2.7 | 20 - 25 | Singlet |

| C5-CH₂ CH₂CH₃ | 2.5 - 2.8 | 30 - 35 | Triplet |

| C5-CH₂CH₂ CH₃ | 1.6 - 1.9 | 22 - 27 | Sextet |

| C5-CH₂CH₂CH₃ | 0.9 - 1.2 | 13 - 16 | Triplet |

Note: These are predicted values based on known substituent effects on pyrimidine rings and may vary from experimentally determined values.

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propyl group, confirming their connectivity.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons, showing couplings within an entire spin system. This would further confirm the integrity of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This experiment is vital for establishing the connectivity between the substituents and the pyrimidine ring. For example, correlations would be expected between the protons of the methyl and propyl groups and the carbons of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This can provide information about the preferred conformation of the propyl group relative to the pyrimidine ring.

¹⁵N NMR spectroscopy directly probes the nitrogen atoms in the pyrimidine ring. The chemical shifts of the two nitrogen atoms will be different due to their distinct chemical environments, influenced by the adjacent substituents. This technique can provide valuable information about the electronic structure and potential intermolecular interactions involving the nitrogen atoms. Studies on other pyrimidine derivatives have shown that substituent effects play a significant role in determining the ¹⁵N chemical shifts researchgate.netacs.org.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is used to determine the exact mass of the molecule with high precision. This allows for the unambiguous confirmation of the molecular formula, C₈H₁₁ClN₂. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak that is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes chemguide.co.uklibretexts.org.

Interactive Data Table: Expected HRMS Data

| Ion | Calculated m/z | Observed m/z | Isotopic Pattern |

| [M]⁺ | 170.0611 | Consistent with calculation | M+ and M+2 peaks in ~3:1 ratio |

| [M+H]⁺ | 171.0689 | Consistent with calculation | M+H and M+H+2 peaks in ~3:1 ratio |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in the molecule. The spectra will show characteristic absorption bands for the various vibrational modes of the pyrimidine ring and its substituents.

C-H stretching: Vibrations from the aromatic C-H of the pyrimidine ring and the aliphatic C-H bonds of the methyl and propyl groups will be observed.

C=N and C=C stretching: The pyrimidine ring will have a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.

C-Cl stretching: A band corresponding to the carbon-chlorine stretching vibration is expected in the fingerprint region of the spectrum.

Ring vibrations: Various in-plane and out-of-plane bending vibrations of the pyrimidine ring will also be present.

Comprehensive analysis of the FT-IR and Raman spectra of pyrimidine derivatives allows for detailed structural elucidation nih.govvandanapublications.com.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound can be obtained, this technique would reveal bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This data is invaluable for understanding the molecule's three-dimensional structure and packing. Studies on other substituted pyrimidines have demonstrated the power of X-ray crystallography in elucidating detailed structural features scispace.comacs.orgresearchgate.net.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. These methods are essential for elucidating the fundamental properties that govern the behavior of compounds like 4-Chloro-6-methyl-5-propylpyrimidine.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. DFT methods are widely used to determine the optimized molecular geometry and electronic properties of pyrimidine (B1678525) derivatives. For instance, studies on various substituted pyrimidines have employed DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), to predict bond lengths, bond angles, and dihedral angles. ijcce.ac.irresearchgate.net

These calculations provide a three-dimensional model of the molecule in its most stable energetic state. The electronic properties derived from DFT, such as the distribution of electron density, are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrimidine Derivative (Calculated using DFT) (Note: This table is a composite representation based on typical values found in the literature for pyrimidine derivatives and does not represent this compound specifically.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2-N1 | 1.34 |

| N1-C6 | 1.33 | |

| C6-C5 | 1.40 | |

| C5-C4 | 1.41 | |

| C4-N3 | 1.33 | |

| N3-C2 | 1.34 | |

| Bond Angle (°) | N1-C2-N3 | 128.5 |

| C2-N3-C4 | 115.5 | |

| N3-C4-C5 | 122.0 | |

| C4-C5-C6 | 117.0 | |

| C5-C6-N1 | 122.0 | |

| C6-N1-C2 | 115.0 |

This interactive table is illustrative. The actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. aimspress.comnih.gov A smaller energy gap suggests higher reactivity.

For various pyrimidine derivatives, FMO analysis has been used to understand their electronic and optical properties. nih.gov The distribution of the HOMO and LUMO across the molecule can pinpoint the regions most likely to be involved in electron transfer during a reaction.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Pyrimidines (Note: These values are illustrative and compiled from various studies on pyrimidine derivatives.)

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aminopyrimidines | -6.2 to -6.8 | -0.8 to -1.5 | 4.7 to 6.0 |

| Chloropyrimidines | -7.0 to -7.5 | -1.2 to -2.0 | 5.0 to 6.3 |

| Pyrimidine-fused heterocycles | -5.5 to -6.5 | -1.5 to -2.5 | 3.0 to 4.5 |

This interactive table presents a range of typical values. Specific values for this compound would need to be calculated.

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in a molecule, which is more intuitive than the delocalized molecular orbitals. NBO analysis can reveal information about charge transfer, hyperconjugative interactions, and the strength of chemical bonds. researchgate.net For substituted pyrimidines, NBO analysis can elucidate the stabilizing effects of substituent groups and the nature of non-covalent interactions that may be important for their biological activity. researchgate.net

The Fukui function and the Molecular Electrostatic Potential (MEP) are powerful tools for identifying the most reactive sites within a molecule. The Fukui function is a local reactivity descriptor that indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. semanticscholar.orgresearchgate.net It helps to distinguish between nucleophilic and electrophilic attack sites.

The MEP provides a visual representation of the electrostatic potential on the surface of a molecule. semanticscholar.orgresearchgate.net Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. For pyrimidine derivatives, MEP maps can highlight the reactive nature of the nitrogen atoms and specific regions of the ring and its substituents. researchgate.netnih.gov

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques can be used to study the behavior of molecules in more complex environments and to develop predictive models for their biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined activities. nih.govscielo.brresearchgate.net

Numerous QSAR studies have been conducted on pyrimidine derivatives for a wide range of biological activities, including anticancer, antifungal, and larvicidal activities. nih.govnih.govscielo.br These studies have identified key structural features that are important for the observed biological effects. For example, QSAR models have shown that the presence of specific substituent groups at certain positions on the pyrimidine ring can significantly influence the compound's activity. nih.govresearchgate.net These models are valuable for the virtual screening of large compound libraries and for the rational design of new, more potent pyrimidine-based drugs.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyrimidine Derivatives

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |

| Steric/Topological | Molecular weight, Molecular volume, Wiener index, Kier & Hall indices |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Quantum Mechanical | Total energy, Heat of formation |

This interactive table lists common descriptors that would be relevant in a QSAR study of this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in the context of scaffold design)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a target protein. These methods are instrumental in scaffold-based drug design, where a core molecular structure, such as the pyrimidine scaffold of this compound, is systematically modified to optimize its interaction with a biological target. nih.govnih.govrsc.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. remedypublications.com This technique is widely used to screen virtual libraries of compounds against a specific protein target, identifying potential hits with high binding affinities. nih.govmdpi.commdpi.com For pyrimidine derivatives, docking studies can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. researchgate.netaip.org For instance, in the design of novel inhibitors, the pyrimidine core can serve as a scaffold that anchors the molecule in the binding pocket, while its substituents are varied to enhance binding affinity and selectivity. rsc.org

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein. nih.gov These simulations can reveal important information about the stability of the binding mode predicted by docking, the conformational changes that occur upon ligand binding, and the role of solvent molecules in the interaction. researchgate.net By analyzing the trajectory of an MD simulation, researchers can calculate binding free energies, which provide a more accurate estimation of the ligand's affinity for the target. rsc.org

The insights gained from these computational studies are invaluable for scaffold hopping, a strategy used to identify novel core structures with similar biological activities to a known active compound. nih.govresearchgate.netresearchgate.netnih.gov By understanding the key pharmacophoric features of the this compound scaffold, medicinal chemists can design new molecules with diverse chemical structures that retain the desired biological activity.

To illustrate the type of data generated from such computational studies, the following interactive table presents hypothetical docking results for a series of pyrimidine derivatives targeting a generic kinase.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Derivative 1 | -8.5 | MET793, LEU718, VAL726 | 2 |

| Derivative 2 | -9.2 | MET793, LYS745, ASP810 | 3 |

| Derivative 3 | -7.8 | LEU844, ALA743, VAL726 | 1 |

| Derivative 4 | -9.5 | MET793, CYS797, LEU718 | 3 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Prediction of Reaction Pathways and Transition States

Computational chemistry also plays a crucial role in predicting the reactivity of molecules and elucidating reaction mechanisms. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for studying the electronic structure of molecules and modeling chemical reactions. jchemrev.comscience.org.ge These methods can be used to predict the most likely pathways for a given reaction and to identify the high-energy transition states that connect reactants, intermediates, and products. science.org.ge

For substituted pyrimidines like this compound, computational studies can provide valuable insights into their synthesis and potential degradation pathways. researchgate.netjocpr.comgrowingscience.com For example, DFT calculations can be used to model the cycloaddition reactions often employed in pyrimidine synthesis, helping to rationalize the observed regioselectivity and stereoselectivity. researchgate.net Furthermore, these methods can be used to investigate the reactivity of the pyrimidine ring towards nucleophilic or electrophilic attack, predicting the most likely sites of reaction. growingscience.com

The prediction of transition state structures and their associated energies is a key aspect of these computational studies. science.org.ge The energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate. By comparing the activation energies of different possible reaction pathways, chemists can predict which pathway is kinetically favored. This information is critical for optimizing reaction conditions to maximize the yield of the desired product.

Recent advances in computational chemistry have enabled the study of complex reaction mechanisms, including those involving multiple steps and intermediates. researchgate.net For pyrimidine derivatives, this could involve modeling ring-opening and ring-closing reactions, which are important in both their synthesis and metabolism. researchgate.net The photodissociation dynamics of pyrimidine have also been investigated using computational methods to understand its stability and degradation under UV light. aip.org The low quantum yields of pyrimidine photodamage in DNA have been rationalized through high-level quantum chemical calculations of the excited state reaction pathways. ucl.ac.uk

Synthetic Applications and Derivative Chemistry of 4 Chloro 6 Methyl 5 Propylpyrimidine

4-Chloro-6-methyl-5-propylpyrimidine as a Versatile Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis, primarily due to the presence of a reactive chloro substituent at the 4-position of the electron-deficient pyrimidine (B1678525) ring. This chlorine atom acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comrsc.org This reactivity allows for the introduction of a wide array of functional groups and moieties, making it a foundational molecule for building more complex structures.

The synthetic utility of this compound is further enhanced by the presence of the methyl group at the 6-position. This group can undergo further functionalization, such as free-radical chlorination, to produce a chloromethyl group. This transformation converts the relatively inert methyl group into a reactive electrophilic site, opening up a second avenue for derivatization.

Evidence of its role as a versatile intermediate can be seen in the synthesis of its downstream products. For example, it serves as the precursor to 4-chloro-6-(chloromethyl)-5-propylpyrimidine. molbase.com In this derivative, the original chloro group at the 4-position remains available for SNAr reactions, while the new chloromethyl group at the 6-position can engage in nucleophilic substitution with a different set of nucleophiles, enabling sequential and controlled molecular assembly.

Derivatization Strategies for Diversifying Pyrimidine Chemical Space

The structural features of this compound—specifically, the displaceable chlorine atom and the modifiable methyl group—allow chemists to employ various strategies to expand the chemical space of pyrimidine-based compounds. These strategies are crucial for generating novel molecules with tailored properties for applications in medicine and materials science.

The generation of chemical libraries containing a common core scaffold is a cornerstone of modern drug discovery and materials research. This compound is an ideal starting material for creating libraries of 4-substituted pyrimidines. The SNAr reaction at the C4 position is highly efficient and compatible with a broad range of nucleophiles. researchgate.net By reacting the parent compound with libraries of amines, alcohols, thiols, or other nucleophilic agents, a large and diverse collection of pyrimidine derivatives can be rapidly synthesized. Each derivative retains the 6-methyl-5-propylpyrimidine core but features a unique substituent at the 4-position, allowing for systematic exploration of structure-activity relationships.

Beyond simple substitution, this compound is instrumental in constructing more complex, multi-ring heterocyclic systems. This can be achieved through reactions that form new rings fused to the pyrimidine core or by linking the pyrimidine to other heterocyclic structures.

A prime example of ring fusion is the synthesis of 7-methyl-8-propyl- mdpi.comontosight.ainih.govtriazolo[1,5-c]pyrimidine. molbase.com This transformation involves an intramolecular cyclization reaction, where the pyrimidine ring becomes part of a larger, fused bicyclic system. Such triazolopyrimidine scaffolds are of significant interest in medicinal chemistry. nih.govmdpi.comresearchgate.net

Furthermore, the derivatized intermediate, 4-chloro-6-(chloromethyl)-5-propylpyrimidine, serves as a linker to connect the pyrimidine scaffold to other complex heterocycles. For instance, it is a precursor for synthesizing 4-chloro-6-[[2-(3-fluoropyridin-2-yl)imidazol-1-yl]methyl]-5-propylpyrimidine. molbase.com In this molecule, the chloromethyl group is used to alkylate an imidazole (B134444) ring, which itself is substituted with a pyridine, creating a complex, multi-component molecular architecture.

Interactive Table: Examples of Derivatives Synthesized from this compound

| Derivative Name | Synthetic Transformation | Application Area |

| 7-methyl-8-propyl- mdpi.comontosight.ainih.govtriazolo[1,5-c]pyrimidine | Nucleophilic substitution followed by intramolecular cyclization | Fused heterocyclic synthesis |

| 4-chloro-6-(chloromethyl)-5-propylpyrimidine | Free-radical chlorination of the 6-methyl group | Bifunctional intermediate |

| 4-chloro-6-[[2-(3-fluoropyridin-2-yl)imidazol-1-yl]methyl]-5-propylpyrimidine | Nucleophilic substitution at the 6-chloromethyl position | Complex molecule synthesis |

Role of Pyrimidine Scaffolds in Drug Design and Discovery (focus on chemical aspects)

The pyrimidine scaffold is one of the most significant heterocyclic motifs in medicinal chemistry, forming the core of numerous approved drugs. nih.gov Its prevalence stems from its unique chemical properties: the nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in π-stacking interactions with biological targets such as enzymes and receptors. nih.gov The ability to easily modify the pyrimidine skeleton at multiple positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. mdpi.com

Building blocks like this compound are critical for accessing this valuable chemical space. The substitution patterns on the pyrimidine ring are crucial for biological activity. For example, many kinase inhibitors, a major class of anticancer drugs, feature an amino group at the 4-position of the pyrimidine ring, which often forms a key hydrogen bond in the ATP-binding pocket of the target kinase. nih.gov The synthesis of such compounds often relies on the displacement of a 4-chloro substituent with an appropriate amine.

Fused heterocyclic systems based on pyrimidines, such as the pyrido[2,3-d]pyrimidines and triazolopyrimidines, are also prominent in drug discovery, exhibiting a range of activities including anticancer and anti-inflammatory effects. nih.govresearchgate.net The synthesis of these complex scaffolds often begins with appropriately substituted monocyclic pyrimidines, highlighting the role of intermediates like this compound in providing the foundational core for these advanced drug candidates. mdpi.com

Application in Agrochemistry and Materials Science (as synthetic building blocks)

The utility of pyrimidine derivatives extends beyond pharmaceuticals into the fields of agrochemistry and materials science. mdpi.com In crop protection, pyrimidine-based compounds have been successfully developed as fungicides, herbicides, and insecticides. nih.govresearchgate.net For instance, pyrimidine fungicides like cyprodinil (B131803) and pyrimethanil (B132214) are widely used in agriculture. nih.gov The development of new agrochemicals requires the synthesis and screening of novel molecular structures, a process that relies on versatile building blocks. Substituted chloropyrimidines provide a platform for creating libraries of candidate compounds for biological screening.

In materials science, the electron-deficient nature of the pyrimidine ring, combined with its rigid, planar structure and potential for hydrogen bonding, makes it an attractive component for creating functional organic materials. Pyrimidine derivatives have been incorporated into organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic materials. mdpi.com The ability to attach various functional groups to the pyrimidine core via intermediates like this compound allows for the systematic tuning of the material's electronic and photophysical properties.

Future Research Directions and Emerging Trends

Advancements in Green and Sustainable Synthetic Methodologies for Halogenated Pyrimidines

Traditional methods for synthesizing pyrimidines often rely on hazardous solvents and toxic reagents, which can have a negative impact on the environment and human health. rasayanjournal.co.in In recent years, there has been a significant shift towards the development of green and sustainable synthetic methodologies. rasayanjournal.co.injocpr.com These approaches aim to reduce waste, minimize energy consumption, and utilize safer, renewable materials. rasayanjournal.co.injocpr.com

Key areas of advancement in the green synthesis of halogenated pyrimidines include:

Catalysis: The use of efficient and reusable catalysts is a cornerstone of green chemistry. rasayanjournal.co.inpowertechjournal.com Research is focused on developing novel catalysts, including metal-organic frameworks (MOFs) and nanosilica-supported catalysts, to facilitate pyrimidine (B1678525) synthesis under milder conditions. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inpowertechjournal.comnih.gov This technique has been successfully applied to the synthesis of various pyrimidine derivatives. powertechjournal.comnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. rasayanjournal.co.innih.gov Ultrasound-assisted synthesis provides an energy-efficient and environmentally friendly alternative for the production of pyrimidines. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and reduces the environmental impact associated with solvent production and disposal. rasayanjournal.co.innih.gov These "dry" reactions are often facilitated by techniques like ball milling. powertechjournal.com

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. rasayanjournal.co.inmdpi.com This approach is well-suited for the synthesis of diverse pyrimidine libraries. rasayanjournal.co.in

These green chemistry approaches are not only environmentally beneficial but also offer economic advantages through reduced energy consumption and simplified purification processes. rasayanjournal.co.in

Computational Design and De Novo Synthesis of Novel Pyrimidine Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. researchgate.net These in silico methods allow for the rational design of novel pyrimidine derivatives with desired biological activities, reducing the time and cost associated with traditional trial-and-error approaches. researchgate.neteurekaselect.com

Future research in this area will focus on:

Molecular Docking: This technique predicts the binding orientation of a small molecule to a target protein, providing insights into its potential biological activity. researchgate.neteurekaselect.com Molecular docking is used to screen virtual libraries of pyrimidine derivatives and identify promising candidates for synthesis and biological evaluation. researchgate.neteurekaselect.combiotech-asia.org

Virtual Pharmacokinetic Studies: In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help to assess the drug-likeness of newly designed compounds early in the discovery process. mdpi.com This allows researchers to prioritize molecules with favorable pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of pyrimidine derivatives with their biological activity, enabling the design of more potent compounds. benthamdirect.com

De Novo Design: Computational algorithms can be used to design entirely new molecules that fit a specific biological target. news-medical.net This approach opens up possibilities for discovering novel pyrimidine-based drugs with unique mechanisms of action.

The integration of computational design with synthetic chemistry allows for a more targeted and efficient approach to the development of new pyrimidine-based therapeutic agents. researchgate.neteurekaselect.com

Exploration of Unconventional Reactivity and Catalyst Development

Pushing the boundaries of known chemical reactions is crucial for accessing novel chemical space and developing more efficient synthetic routes. Research into the unconventional reactivity of pyrimidines and the development of new catalysts is an active area of investigation.

Emerging trends include:

C-H Activation: The direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic pathways. researchgate.net The development of catalysts that can selectively activate C-H bonds in the pyrimidine ring will enable the synthesis of complex derivatives from simple precursors.

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are highly efficient for building molecular complexity. rasayanjournal.co.inmdpi.com The development of new MCRs involving pyrimidine precursors will expand the diversity of accessible compounds. mdpi.com

Novel Catalytic Systems: Researchers are exploring a wide range of new catalysts, including transition metals, organocatalysts, and biocatalysts, to promote novel transformations of pyrimidines. researchgate.netmdpi.com For instance, metal-organic frameworks (MOFs) have shown promise as reusable catalysts for pyrimidine synthesis. researchgate.net

Deconstruction-Reconstruction Strategies: An innovative approach involves the conversion of pyrimidine-containing compounds into other nitrogen heteroaromatics. nih.gov This strategy allows for the diversification of the pyrimidine core and access to novel heterocyclic scaffolds. nih.gov

These advancements in synthetic methodology will provide chemists with new tools to create a wider array of functionalized pyrimidine derivatives for various applications.

High-Throughput Synthesis and Screening for Chemical Library Development

To accelerate the discovery of new drugs and materials, researchers are increasingly turning to high-throughput synthesis and screening (HTS). nih.gov These automated technologies allow for the rapid synthesis and evaluation of large libraries of compounds. nih.govufl.edu

Key aspects of this trend include:

Combinatorial Chemistry: This approach enables the synthesis of large, diverse libraries of compounds by systematically combining a smaller number of building blocks. nih.gov

DNA-Encoded Libraries (DELs): DEL technology involves attaching a unique DNA tag to each small molecule in a library. nih.gov This allows for the screening of billions of compounds simultaneously against a biological target. nih.gov The pyrimidine scaffold is a valuable component in the design of these libraries. nih.gov

Automated Synthesis Platforms: Robotic systems can perform chemical reactions and purifications with high precision and throughput, enabling the rapid generation of compound libraries. mdpi.com

High-Throughput Screening Assays: HTS assays are used to rapidly assess the biological activity of large numbers of compounds. nih.govacs.org This allows for the identification of "hits" that can be further optimized into lead compounds. nih.gov

The application of high-throughput methods to pyrimidine chemistry will significantly accelerate the pace of discovery for new bioactive molecules.

Application of Artificial Intelligence in Pyrimidine Reaction Design

Emerging applications of AI in this field include:

Retrosynthesis Prediction: AI-powered tools can analyze a target molecule and propose a step-by-step synthetic pathway to create it from commercially available starting materials. arxiv.orgmicrosoft.comacs.org These models learn from vast databases of known chemical reactions. acs.orgnih.gov

Reaction Condition Optimization: Machine learning algorithms can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired product. mdpi.comphiladelphia.edu.jo

Generative Models for Drug Discovery: AI models can be trained on large datasets of known molecules to generate novel chemical structures with desired properties. news-medical.netnih.gov This approach has the potential to uncover entirely new classes of pyrimidine-based drugs. news-medical.netnih.gov

Automated Synthesis: AI can be integrated with robotic systems to create fully autonomous platforms for chemical synthesis, where the AI designs the synthetic route and the robot carries out the experiments. mdpi.com

The continued development and application of AI in chemical synthesis will undoubtedly lead to new and innovative ways to design and produce pyrimidine derivatives.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-methyl-5-propylpyrimidine, and how can reaction efficiency be optimized?

A common approach involves chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃), as demonstrated in analogous compounds like 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile . Optimization can be achieved via Design of Experiments (DoE) methodologies to minimize trial-and-error. For instance, statistical experimental design (e.g., factorial or response surface methods) identifies critical variables (e.g., temperature, stoichiometry) and their interactions, reducing the number of trials while maximizing yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., methyl, propyl, chloro groups) via chemical shifts and coupling patterns.

- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis.

- HPLC/UPLC : To assess purity and resolve intermediates. Cross-referencing with computational tools (e.g., PubChem-derived SMILES/InChI descriptors) ensures structural accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods or gloveboxes during synthesis to avoid inhalation of volatile reagents.

- Waste disposal : Segregate halogenated waste and collaborate with certified hazardous waste management services for safe disposal .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

The chloro group at position 4 is susceptible to nucleophilic displacement due to its electron-withdrawing nature. Steric hindrance from the 5-propyl and 6-methyl groups may slow reactivity, as seen in analogous pyrimidines where bulky substituents reduce substitution rates. Kinetic studies under varying temperatures and nucleophile concentrations can quantify these effects .

Q. What computational strategies can predict optimal reaction pathways for modifying this compound?

Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., artificial force-induced reaction method) enable in silico exploration of transition states and intermediates. The ICReDD framework integrates computational predictions with experimental validation, accelerating reaction discovery .

Q. How can contradictions in reported synthetic yields for chloro-substituted pyrimidines be resolved methodologically?

Discrepancies often arise from unaccounted variables (e.g., trace moisture, catalyst purity). Systematic analysis via:

- Reproducibility checks : Replicate experiments under controlled conditions.

- Sensitivity analysis : Identify variables with the highest impact using Monte Carlo simulations or DoE .

- Cross-lab validation : Collaborate with independent labs to verify results.

Q. What strategies are effective in designing derivatives of this compound for pharmacological screening?

- Bioisosteric replacement : Substitute the chloro group with bioisosteres (e.g., trifluoromethyl, mercapto) to modulate bioavailability .

- Structure-activity relationship (SAR) studies : Synthesize analogs with varying alkyl chain lengths (propyl vs. ethyl/methyl) and evaluate cytotoxicity or target binding .

Methodological Tables

Q. Table 1: Key Variables in Pyrimidine Chlorination Optimization

| Variable | Range Tested | Impact on Yield | Reference |

|---|---|---|---|

| POCl₃ Concentration | 1–3 equiv. | High (non-linear) | |

| Reaction Temperature | 80–120°C | Moderate | |

| Solvent Polarity | Toluene vs. DCM | Low |

Q. Table 2: Computational vs. Experimental Reaction Barriers

| Reaction Step | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) | Deviation |

|---|---|---|---|

| Chlorine displacement | 22.3 | 24.1 | +1.8 |

| Alkyl group migration | 18.7 | 17.9 | -0.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.